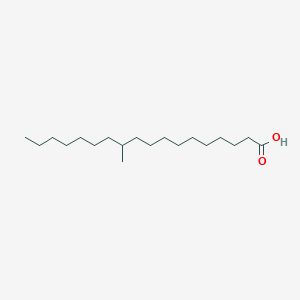

11-Methyl-octadecanoic acid

Description

Properties

CAS No. |

79605-28-0 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

11-methyloctadecanoic acid |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |

InChI Key |

XBRZUTLRIVYERP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Occurrence and Distribution in Diverse Biological Systems

Microbial Production and Presence

The microbial world is a primary source of 11-methyl-octadecanoic acid, where it is found in the cellular lipids of various bacteria and cyanobacteria.

Identification in Specific Bacterial Species

This fatty acid has been detected in several bacterial species, highlighting its role in their membrane structure and function.

Desulfobacter and Desulfobulbus: The isomeric form, (Z)-17-methyl-11-octadecenoic acid, has been identified in the sulfate-reducing bacteria Desulfobacter and Desulfobulbus, suggesting it may originate from a marine bacterium. nih.govresearchgate.net

Rhodobacter sphaeroides: In Rhodobacter sphaeroides, an 11-methyl-12-trans 18:1 fatty acid has been identified. biorxiv.org This is synthesized through the methylation of vaccenic acid by the enzyme UfaM. biorxiv.org Another study tentatively assigned the structure of a methyl-branched 18:1 fatty acid in this bacterium as 11-methyl-Δ(12)-octadecenoic acid, likely the trans isomer. nih.gov The molecular peak corresponding to 11-methyl-Δ12-octadecenoic acid methyl ester has also been detected. researchgate.net

Pseudomonas species: While not this compound, the related compound 11-methyloctadec-11-enoic acid has been found in the polar lipids of Pseudomonas vesicularis. oup.com In Pseudomonas aeruginosa, (11Z)-11-Octadecenoic acid was found to be one of the fatty acids present in the highest concentrations. ajbls.com

Corynebacterium species: Some Corynebacterium species are known to produce 10-methyl stearic acid (tuberculostearic acid), which is a different isomer. frontiersin.orgmdpi.com For instance, Corynebacterium bovis contains significant amounts of 10-methyloctadecanoic acid. nih.govmicrobiologyresearch.org Esters of trehalose (B1683222) from Corynebacterium diphtheriae contain 2-tetradecyl-3-hydroxy-11-octadecenoic acid (corynomycolenic acid). capes.gov.br

Rhizobium species: The fatty acid composition of Rhizobium leguminosarum includes 11-methyl-11-octadecenoic acid. nih.gov

Occurrence in Cyanobacterial Extracts

Extracts from certain cyanobacteria have been shown to contain this compound and its derivatives. For example, the methanolic extract of Oscillatoria acuminata is rich in fatty acid methyl esters, including 11-Octadecenoic acid. scielo.br

Role in Microbial Lipid Profiles

Branched-chain fatty acids like this compound are integral components of microbial lipid profiles, influencing membrane fluidity and other properties. In some bacteria, the presence of specific branched-chain fatty acids can be used as a biomarker. For instance, 11-methyl-hexadecanoic acid is a potential lipid marker for Nitrospira moscoviensis. researchgate.net The presence of 11-methyl-octadecenoic acid in marine particles has been linked to bacteria such as Roseobacter litoralis. researchgate.net

Plant and Algal Sources

This compound and its esters have also been identified in various plant species, particularly in their seeds and extracts.

Detection in Plant Seed Oils

Acacia nilotica: The methyl ester of 11-Octadecenoic acid has been isolated from the seeds of Acacia nilotica. escientificpublishers.com Aqueous extracts of these seeds also show the presence of 11-Octadecenoic acid, methyl ester. nih.gov

Sesame Seed Oil: While not a primary component, the broader category of octadecenoic acids is a known constituent of sesame seed oil.

Presence in Plant Extracts

Celtis integrifolia: The methyl ester of 11-octadecenoic acid has been isolated and characterized from the stembark extract of Celtis integrifolia. journalaprj.comamazonaws.comresearchgate.netscispace.com

Commiphora myrrha: The extract of Commiphora myrrha contains 11-octadecenoic acid, methyl ester, which has been identified as a significant component. nih.govmdpi.com

Data Tables

Table 1: Occurrence of this compound and its Derivatives in Microbial Species

| Microbial Species | Compound Identified | Reference(s) |

| Desulfobacter | (Z)-17-methyl-11-octadecenoic acid | nih.gov, researchgate.net |

| Desulfobulbus | (Z)-17-methyl-11-octadecenoic acid | nih.gov, researchgate.net |

| Rhodobacter sphaeroides | 11-methyl-12-trans 18:1 fatty acid; 11-methyl-Δ(12)-octadecenoic acid | nih.gov, researchgate.net, biorxiv.org |

| Pseudomonas vesicularis | 11-methyloctadec-11-enoic acid | oup.com |

| Pseudomonas aeruginosa | (11Z)-11-Octadecenoic acid | ajbls.com |

| Corynebacterium diphtheriae | 2-tetradecyl-3-hydroxy-11-octadecenoic acid | capes.gov.br |

| Rhizobium leguminosarum | 11-methyl-11-octadecenoic acid | nih.gov |

| Oscillatoria acuminata | 11-Octadecenoic acid | scielo.br |

Table 2: Occurrence of this compound and its Derivatives in Plant Sources

| Plant Source | Part Used | Compound Identified | Reference(s) |

| Acacia nilotica | Seeds | 11-Octadecenoic acid, methyl ester | nih.gov, escientificpublishers.com |

| Celtis integrifolia | Stembark | 11-octadecenoic acid methyl ester | journalaprj.com, amazonaws.com, researchgate.net, scispace.com |

| Commiphora myrrha | Resin | 11-octadecenoic acid, methyl ester | nih.gov, mdpi.com, |

Identification in Marine Algae

While a comprehensive analysis of the fatty acid profiles of numerous marine algae species has been conducted, the specific identification of this compound remains relatively scarce in the available literature. Studies on various marine algae, including species from the Chlorophyta (green algae), Rhodophyta (red algae), and Phaeophyceae (brown algae), have detailed the presence of a wide array of fatty acids. researchgate.net For instance, research on Bryopsis plumosa identified several common fatty acids like tetradecanoic acid, hexadecanoic acid, 9- and 11-octadecenoic acids, and octadecanoic acid. researchgate.net Similarly, a study on Haematococcus pluvialis and other species revealed the presence of 11-octadecenoic acid methyl ester, but not its methylated counterpart. ijichthyol.org The fatty acid compositions of Indian marine algae such as Enteromorpha intestinalis and Caulerpa taxifolia have also been documented, with palmitic acid being a major component. Although branched-chain fatty acids are known to exist in marine organisms, specific data pinpointing this compound in marine algae is not prominently featured in the reviewed sources. gerli.com

Marine Organism Metabolomics

Isolation from Marine Sponges (e.g., Polymastia penicillus)

The marine sponge Polymastia penicillus, found in the North-East Atlantic, has been a subject of interest for its unique fatty acid composition. nih.govwiley.com Investigations into the phospholipid fatty acids of this sponge have led to the identification of numerous compounds, including novel and unusual structures. nih.govwiley.com While research has successfully identified related compounds like (Z)-17-methyl-13-octadecenoic acid from Polymastia penicillus, the direct isolation of this compound has not been explicitly reported in the provided search results. nih.govnih.gov The fatty acid profile of P. penicillus is complex, containing a variety of branched and unsaturated fatty acids. wiley.com It is suggested that some of these unusual fatty acids may originate from symbiotic bacteria residing within the sponge. nih.gov

Presence in Mollusks

The fatty acid composition of mollusks is diverse and can include odd-numbered and branched-chain fatty acids. researchgate.net Research on the Australian mollusk Siphonaria denticulata led to the identification of 17-methyl-6-octadecenoic acid and 17-methyl-7-octadecenoic acid. gerli.com In a study of the clam Paratapes undulatus, gas chromatography-mass spectrometry (GC-MS) analysis of its methanolic extract identified a range of fatty acid methyl esters, though this compound was not among the major components listed. japsonline.com The fatty acid profiles of nudibranch mollusks are also noted for their diversity, which is influenced by their diet and symbiotic microorganisms. researchgate.net

Animal Fat Composition and Lipidomics

The composition of animal fats is well-characterized, with the most common fatty acids being unbranched and containing an even number of carbon atoms. iastatedigitalpress.com However, branched-chain fatty acids can be found, particularly in the adipose tissues of ruminant animals. iastatedigitalpress.com A study analyzing the fatty acids in suet oil identified 25 different fatty acids, including various saturated and unsaturated forms. nih.gov While this analysis included methyl-branched fatty acids such as methyl 12-methyl-tridecanoate and methyl 15-methylhexadecanoate, this compound was not specifically identified in this research. nih.gov The most abundant fatty acids typically found in animal fats include palmitic acid, stearic acid, and oleic acid. iastatedigitalpress.comwikipedia.org

Table of Fatty Acids Identified in Various Biological Systems

| Biological Source | Identified Fatty Acids (Examples) |

| Bryopsis plumosa (Marine Alga) | Tetradecanoic acid, Hexadecanoic acid, 9-Octadecenoic acid, 11-Octadecenoic acid, Octadecanoic acid researchgate.net |

| Haematococcus pluvialis (Marine Alga) | 11-Octadecenoic acid, methyl ester, Palmitoleic acid, Methyl stearate, Oleic Acid ijichthyol.org |

| Polymastia penicillus (Marine Sponge) | (Z)-17-methyl-13-octadecenoic acid, Palmitic acid, Vaccenic acid, 15(Z)-docosenoic acid nih.govnih.gov |

| Siphonaria denticulata (Mollusk) | 17-methyl-6-octadecenoic acid, 17-methyl-7-octadecenoic acid gerli.com |

| Paratapes undulatus (Clam) | 7-hexadecenoic acid, methyl ester, (Z), Hexadecanoic acid, methyl ester, 9-octadecenoic acid, methyl ester japsonline.com |

| Suet Oil (Animal Fat) | Dodecanoic acid, 12-methyl-tridecanoate, Hexadecanoic acid, Octadecanoic acid, (E)-9-octadecanoic acid nih.gov |

Biosynthetic Pathways and Metabolic Roles

De Novo Fatty Acid Synthesis and Diversification

The biosynthesis of 11-methyloctadecanoic acid, a mid-chain branched fatty acid, is not a direct product of the primary fatty acid synthase (FAS) system. Instead, it arises from the post-synthesis modification of a pre-existing unsaturated fatty acid. The core carbon skeleton is assembled via the standard FAS pathway, which typically produces straight-chain fatty acids like stearic acid (18:0). Diversification into branched-chain variants occurs through specialized enzymatic pathways that introduce methyl groups onto the acyl chain.

The formation of mid-chain methyl-branched fatty acids involves the addition of a methyl group to a double bond within a long-chain unsaturated fatty acid. nih.gov The primary methyl donor for this biological methylation is S-adenosyl-L-methionine (SAM). beilstein-journals.orgnih.gov

The established mechanism for the closely related tuberculostearic acid (10-methyloctadecanoic acid) provides a model for this process. nih.govfrontiersin.org In that pathway, the precursor is oleic acid (18:1Δ9), which is typically esterified within a phospholipid in the cell membrane. nih.govfrontiersin.org A methyltransferase enzyme catalyzes the addition of a methyl group from SAM to the C10 position of the double bond. nih.govfrontiersin.org This is followed by a reduction step to yield the saturated, methylated fatty acid. nih.govfrontiersin.org

By analogy, the biosynthesis of 11-methyloctadecanoic acid would likely utilize vaccenic acid (18:1Δ11) as its precursor. The methyl group from SAM would be added across the Δ11 double bond, leading to the formation of an 11-methyl group on the octadecanoyl chain.

The biosynthesis of mid-chain methyl-branched fatty acids is a two-step enzymatic process. nih.gov

SAM-dependent Methyltransferase: The first step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. frontiersin.orggsartor.org In mycobacteria, this enzyme is known as BfaB. nih.govresearchgate.net This enzyme transfers a methyl group from SAM to the double bond of the unsaturated fatty acid precursor, forming a methylene (B1212753) intermediate. nih.govfrontiersin.orgnih.gov These methyltransferases belong to a superfamily of enzymes that includes cyclopropane (B1198618) fatty acid synthases. gsartor.org

FAD-binding Oxidoreductase: The second step involves the reduction of the exo-methylene group to a saturated methyl group. nih.gov This reaction is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase, such as the BfaA enzyme in mycobacteria, and typically uses NADPH as the reducing agent. nih.govnih.gov The co-expression of both the methyltransferase (BfaB) and the reductase (BfaA) is necessary and sufficient for the production of the final saturated methyl-branched fatty acid. nih.gov

The biosynthesis of mid-chain methyl-branched fatty acids proceeds through distinct intermediates. For the synthesis of 10-methyloctadecanoic acid (tuberculostearic acid), the key intermediate 10-methylene octadecanoic acid has been identified in Corynebacterium and is formed by the action of the BfaB methyltransferase on oleic acid. nih.govfrontiersin.orgnih.gov This intermediate is subsequently reduced by the BfaA enzyme to produce the final product. nih.gov

Based on this well-documented pathway, the synthesis of 11-methyloctadecanoic acid is hypothesized to proceed via a similar intermediate:

11-methylene octadecanoic acid : This compound would be formed from the methylation of vaccenic acid (18:1Δ11). The subsequent reduction of this methylene intermediate would yield 11-methyloctadecanoic acid.

Direct experimental identification of other potential intermediates, such as (11E)-methyloctadeca-11-enoic acid or (10E,12E)-11-methyloctadeca-10,12-dienoic acid, in the specific pathway leading to 11-methyloctadecanoic acid is not detailed in available research.

Enzymatic Catalysis in Methyl-Branch Formation (e.g., SAM-dependent methylases like UfaM, FufM, and fatty acyl desaturases like UfaD)

Integration into Broader Lipid Metabolism and Signaling

Once synthesized, 11-methyloctadecanoic acid is integrated into the cell's lipid architecture, where it can influence membrane properties, energy storage, and stress responses.

Like other fatty acids, 11-methyloctadecanoic acid is incorporated into complex lipids for transport and storage. In organisms, dietary lipids are transported from the intestine in large lipoprotein particles called chylomicrons. uoninevah.edu.iqlibretexts.org Lipids synthesized in the liver, or those arriving there from chylomicron remnants, are packaged into very-low-density lipoproteins (VLDL) for transport to other tissues. libretexts.orgoregonstate.education

Within these lipoproteins, fatty acids are primarily stored as triacylglycerols (TAGs). uoninevah.edu.iqoregonstate.education When needed, lipoprotein lipase (B570770), an enzyme on the surface of cells lining blood capillaries, hydrolyzes the TAGs, releasing fatty acids for uptake by tissues like muscle for energy or adipose tissue for storage. uoninevah.edu.iqlibretexts.org Free fatty acids can also be transported in the blood bound to the protein albumin. uoninevah.edu.iq

Branched-chain fatty acids play a crucial role in maintaining cellular homeostasis, particularly by modulating the physical properties of cell membranes. The presence of a methyl branch in the acyl chain disrupts the tight packing that is characteristic of straight-chain saturated fatty acids. scbt.com This structural alteration increases membrane fluidity and permeability. scbt.com

This modulation of membrane fluidity is a key component of homeoviscous adaptation—the ability of a cell to maintain optimal membrane viscosity in response to environmental changes, such as temperature fluctuations. For example, the concentration of tuberculostearic acid in Mycobacterium phlei has been shown to decrease at lower temperatures, a change that helps to adjust membrane properties in response to thermal stress. nih.govasm.org The incorporation of branched-chain fatty acids like 11-methyloctadecanoic acid into membrane phospholipids (B1166683) is therefore a vital mechanism for cellular adaptation and survival under stressful conditions. biorxiv.org

Roles in Lipid Transport and Storage

Comparative Biosynthetic Analyses Across Prokaryotic and Eukaryotic Systems

The biosynthesis of methylated fatty acids varies significantly between different domains of life. While prokaryotes, especially bacteria, possess well-documented pathways for producing these compounds, the processes in eukaryotes, particularly in diverse marine environments, exhibit unique characteristics.

In bacteria, 11-methyloctadecanoic acid is a key player in the pathway leading to furan (B31954) fatty acids (FuFAs). nih.gov These heterocyclic fatty acids are believed to act as antioxidants and signaling molecules that protect cells from membrane damage. glbrc.orgpnas.orgnih.gov The biosynthesis is not of 11-methyl-octadecanoic acid directly, but of its unsaturated precursors, which are subsequently modified.

The pathway, elucidated in α-proteobacteria such as Rhodobacter sphaeroides and Rhodopseudomonas palustris, begins with a common C18 unsaturated fatty acid, cis-vaccenic acid (18:1Δ11), which is already part of the phospholipid membrane. nih.gov The critical first step is the methylation of this precursor.

Key Research Findings:

Methylation: A S-adenosyl-L-methionine (SAM)-dependent fatty acyl methylase, named UfaM, catalyzes the transfer of a methyl group from SAM to the double bond of a cis-vaccenic acid acyl chain within a phospholipid. nih.govpnas.org This reaction forms the intermediate (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1). nih.gov

Desaturation and Cyclization: Following methylation, the pathway involves further enzymatic modifications to produce the furan ring. A newly identified fatty acid desaturase, UfaD, converts the monounsaturated methylated fatty acid into a diunsaturated intermediate, (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2). nih.govnih.gov Subsequently, a protein named UfaO incorporates an oxygen atom from atmospheric O₂ to form the furan ring, completing the synthesis of the monomethylated FuFA known as 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5-FuFA). nih.govglbrc.orgnih.gov

Further Methylation: In some bacteria like R. palustris, a second methylation can occur. nih.gov The monomethylated FuFA (9M5-FuFA) can be a substrate for another SAM-dependent methylase, FufM, which adds a second methyl group to produce a dimethyl-FuFA (9D5-FuFA). nih.govglbrc.org

This bacterial pathway is distinct from biosynthetic routes proposed in other organisms like algae, which are thought to involve lipoxygenase-catalyzed oxidation as an initial step. nih.govosti.gov The bacterial strategy of modifying existing fatty acids within the membrane provides an efficient mechanism for remodeling lipids in response to environmental stress, such as the presence of singlet oxygen. pnas.org

Table 1: Bacterial Biosynthesis Pathway of Furan Fatty Acids

| Step | Precursor | Intermediate/Product | Enzyme(s) | Organism Examples | Citation(s) |

| 1. Methylation | cis-Vaccenic acid (in phospholipid) | (E)-11-methyloctadeca-12-enoate (11Me-12t-18:1) | UfaM (SAM-dependent methylase) | Rhodobacter sphaeroides | nih.govpnas.org |

| 2. Desaturation | 11Me-12t-18:1 (in phospholipid) | (10E,12E)-11-methyloctadeca-10,12-dienoic acid (11Me-10t,12t-18:2) | UfaD (Desaturase) | Rhodobacter sphaeroides, Rhodopseudomonas palustris | nih.govnih.gov |

| 3. Oxygenation/Cyclization | 11Me-10t,12t-18:2 (in phospholipid) | 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5-FuFA) | UfaO | Rhodobacter sphaeroides, Rhodopseudomonas palustris | nih.govnih.gov |

| 4. Second Methylation | 9M5-FuFA (in phospholipid) | 9-(3,4-dimethyl-5-pentylfuran-2-yl) nonanoate (B1231133) (9D5-FuFA) | FufM (SAM-dependent methylase) | Rhodopseudomonas palustris | nih.govglbrc.org |

Marine organisms, particularly sponges and their associated microbial symbionts, are known for producing a vast array of unusual fatty acids, including many with methyl branches at various positions. rsc.orgacs.org The biosynthesis of these compounds often shows peculiarities not commonly observed in terrestrial organisms or well-studied bacterial models.

While a complete pathway for this compound has not been specifically detailed for a marine organism, studies on related compounds provide insight into the unique biosynthetic capabilities in these environments.

Key Research Findings:

Diverse Methylation Patterns: Unlike the specific methylation at the C11 position seen in the FuFA pathway, marine organisms synthesize fatty acids with methyl groups at various locations, including the iso (second-to-last carbon) and anteiso (third-to-last carbon) positions, as well as internal carbons. beilstein-journals.org For example, the siphonarid limpet Siphonaria denticulata was found to contain novel fatty acids such as 17-methyl-6(Z)-octadecenoic acid and 17-methyl-7(Z)-octadecenoic acid. researchgate.net

Precursor Incorporation: Feeding experiments with labeled precursors in coral-associated bacteria have confirmed the origins of the carbon backbone and the methyl group. beilstein-journals.org Studies on the bacterium Microbulbifer sp. demonstrated that the carbon chain is built from acetate (B1210297) units, while the methyl group is derived from S-adenosyl-L-methionine (SAM), similar to other methylation reactions. beilstein-journals.org

Bacterial Origin Hypothesis: Many complex fatty acids isolated from marine invertebrates like sponges are believed to be produced by symbiotic bacteria. researchgate.net For instance, (Z)-17-methyl-11-octadecenoic acid, identified in the Caribbean sponge Calyx podatypa, was previously found in sulfate-reducing bacteria, suggesting a microbial origin for this compound within the sponge. researchgate.net This highlights the critical role of symbionts in the chemical diversity of marine hosts.

The biosynthesis in marine systems appears to be highly adaptable, leading to a wide range of structures that likely fulfill specific functional roles in membrane fluidity, chemical defense, or signaling within these complex ecosystems.

Table 2: Examples of Methylated Fatty Acids in Marine Organisms

| Compound Name | Peculiarity | Source Organism | Probable Origin | Citation(s) |

| (6Z)-7-methyloctadec-6-enoic acid | Methylation at C7 | Holothuria mexicana (Sea cucumber) | Host or Symbiont | rsc.orgnih.gov |

| 17-methyl-6(Z)-octadecenoic acid | Methylation at C17, Δ6 double bond | Siphonaria denticulata (Limpet) | Host or Symbiont | researchgate.net |

| (Z)-17-methyl-11-octadecenoic acid | Methylation at C17, Δ11 double bond | Calyx podatypa (Sponge) | Symbiotic Bacteria | researchgate.net |

| 22-methyl-5,9-octacosadienoic acid | Long chain with internal methyl group | Spheciospongia vesparia (Sponge) | Host or Symbiont | acs.org |

Compound Glossary

Advanced Synthetic Strategies and Methodologies

Total Chemical Synthesis Approaches

Total chemical synthesis offers precise control over the molecular architecture of 11-methyloctadecanoic acid, enabling the introduction of the methyl group at the C-11 position. These methods often involve multiple steps and require careful optimization of reaction conditions.

The construction of the carbon skeleton of 11-methyloctadecanoic acid can be achieved through a convergent synthesis strategy. A common approach involves the coupling of two smaller fragments. The use of (trimethylsilyl)acetylene has been a key strategy in the synthesis of various methyl-branched and unsaturated fatty acids, and a similar approach is applicable here. researchgate.netresearchgate.netresearchgate.net

A plausible synthetic route, drawing parallels from the synthesis of isomeric and related fatty acids, would involve the following key transformations researchgate.netgwdg.de:

Preparation of the Acetylenic Keystone: An appropriate bromoalkyne is coupled with a protected haloalcohol. The use of (trimethylsilyl)acetylene allows for the introduction of a terminal alkyne, which can then be deprotected and coupled with another alkyl halide. researchgate.net

Coupling Reactions: The synthesis often employs coupling reactions, such as those involving Grignard reagents or organocuprates, to form the carbon-carbon bonds. harvard.edu For instance, a Grignard reagent derived from a methyl-branched alkyl halide can be coupled with a long-chain halo-ester.

Functional Group Manipulations: Following the construction of the carbon backbone, a series of functional group transformations are necessary. This includes the reduction of the alkyne to an alkane, typically through hydrogenation using a catalyst like palladium on carbon (Pd/C). gwdg.de

Final Deprotection and Oxidation: The terminal protecting group on the alcohol is removed, followed by oxidation to the corresponding carboxylic acid to yield the final product, 11-methyloctadecanoic acid.

A representative synthesis of a structural isomer, 12-methyloctadecanoic acid methyl ester, involved the oxidation of 12-hydroxyoctadecanoic acid methyl ester to the corresponding ketone, followed by a Wittig reaction to introduce the methylene (B1212753) group, and subsequent reduction. gwdg.de This highlights the multi-step nature of such synthetic endeavors.

Grignard Reaction Optimization: The formation of the Grignard reagent and its subsequent coupling are critical steps. Factors influencing the yield and selectivity include the choice of solvent, temperature, and reaction time. numberanalytics.comacs.org The use of highly coordinating solvents like tetrahydrofuran (B95107) (THF) is common. mit.edu Low temperatures are often employed to minimize side reactions. acs.org

Catalyst Selection and Loading: In steps such as hydrogenation, the choice and amount of catalyst (e.g., Pd/C) can significantly impact the reaction efficiency and selectivity.

Purification Techniques: Each intermediate in the synthetic sequence must be purified to prevent the accumulation of impurities that could interfere with subsequent steps. Chromatographic techniques are frequently employed for this purpose. gwdg.de

Process Modeling: For industrial-scale production, mechanistic and statistical modeling can be applied to identify critical process parameters and optimize conditions for yield and purity. mit.edu

Table 1: Key Reaction Steps and Potential Optimization Parameters

| Reaction Step | Key Parameters for Optimization | Potential Impact on Yield |

| Grignard Reagent Formation | Solvent purity, magnesium activation, temperature | High yield of active Grignard reagent |

| Grignard Coupling | Stoichiometry of reactants, temperature, catalyst (if any) | Maximized formation of the desired carbon-carbon bond |

| Hydrogenation | Catalyst type and loading, hydrogen pressure, temperature | Complete and selective reduction of double/triple bonds |

| Oxidation | Oxidizing agent, temperature, reaction time | High conversion of alcohol to carboxylic acid |

Acid-Catalyzed Esterification for Derivative Preparation

Derivatives of 11-methyloctadecanoic acid, particularly its esters, are often synthesized for various applications. Acid-catalyzed esterification is a common and effective method for this purpose. This reaction typically involves reacting the fatty acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst. bibliotekanauki.pl

The general reaction is as follows:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (where R-COOH is 11-methyloctadecanoic acid and R'-OH is an alcohol)

The use of heterogeneous solid acid catalysts, such as sulfonic acid-functionalized silicas or ion-exchange resins, offers several advantages over homogeneous catalysts, including ease of separation, reusability, and reduced environmental impact. bibliotekanauki.plgoogle.com The efficiency of these catalysts can be influenced by their porosity and the nature of the alcohol reactant. bibliotekanauki.pl

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a milder and more selective alternative to traditional chemical synthesis. Lipases are particularly versatile biocatalysts for the synthesis and modification of fatty acids and their esters.

Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym® 435), is a widely used and highly efficient biocatalyst for esterification and transesterification reactions involving fatty acids. tandfonline.comnih.govnih.govnih.gov While direct studies on 11-methyloctadecanoic acid are limited, research on other branched-chain fatty acids demonstrates the utility of CALB. tandfonline.comwur.nl

For instance, CALB has been successfully used in the kinetic resolution of γ-branched chain fatty acid methyl esters through transesterification. tandfonline.com The enzyme exhibits enantioselectivity, preferentially converting one enantiomer of the branched-chain ester. tandfonline.comwur.nl This highlights the potential of CALB for the stereoselective synthesis of derivatives of 11-methyloctadecanoic acid.

The transesterification reaction can be represented as:

R-COOR' + R''-OH --(Lipase)--> R-COOR'' + R'-OH (where R-COOR' could be an ester of 11-methyloctadecanoic acid)

There is a growing emphasis on developing "green" and sustainable methods for chemical synthesis. In the context of 11-methyloctadecanoic acid, this involves the use of renewable resources and environmentally benign processes.

Biocatalysis in Solvent-Free Systems: The use of immobilized lipases, such as Novozym® 435, allows for reactions to be conducted in solvent-free media. nih.govmdpi.com This reduces the use of volatile organic compounds and simplifies product purification.

Renewable Feedstocks: Research is exploring the use of biomass-derived starting materials for the synthesis of branched-chain fatty acids. For example, unsaturated fatty acids from plant oils can be isomerized to produce branched-chain fatty acids. researchgate.netusda.gov

One-Pot Multi-Enzyme Cascades: The combination of multiple enzymes in a single reaction vessel can create efficient and sustainable pathways for the synthesis of functionalized fatty acids from renewable sources like vegetable oils. sciepublish.com

Table 2: Comparison of Chemical and Enzymatic Synthesis Approaches

| Feature | Total Chemical Synthesis | Enzymatic Synthesis (Biocatalysis) |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Mild (lower temperatures, neutral pH) |

| Selectivity | Can be challenging to control regioselectivity and stereoselectivity | High regioselectivity and enantioselectivity |

| Environmental Impact | Can generate significant waste and use hazardous reagents | Generally more environmentally friendly, uses biodegradable catalysts |

| Substrate Scope | Broad applicability to a wide range of starting materials | Can be limited by enzyme specificity |

| Process Complexity | Often multi-step with intermediate purifications | Can be simpler, sometimes in one-pot reactions |

Development of Sustainable and Eco-Friendly Synthetic Routes

Derivatization Techniques for Analytical and Research Applications (e.g., Fatty Acid Methyl Esters (FAMEs))

The analysis of 11-Methyl-octadecanoic acid, particularly in complex biological matrices, necessitates its conversion into a more volatile and thermally stable form, a process known as derivatization. This is a crucial sample preparation step, especially for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the most common analytical techniques for fatty acid profiling. mdpi.com

The primary purpose of derivatization is to replace the active hydrogen in the carboxylic acid group, which tends to form hydrogen bonds, leading to poor chromatographic peak shape and high boiling points. mdpi.com The most prevalent derivatization technique for fatty acids is the formation of Fatty Acid Methyl Esters (FAMEs) . wjbphs.comthermofisher.com This process, often called methylation or transesterification, involves reacting the fatty acid with an alcohol, typically methanol (B129727), in the presence of an acidic or basic catalyst. cambridge.org Common reagents for FAME preparation include boron trifluoride (BF₃) in methanol, which is effective but toxic, and methanolic solutions of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). wjbphs.comcambridge.org The resulting FAMEs are significantly more volatile and less polar than their free acid counterparts, allowing for excellent separation and detection by GC-MS. mdpi.com The analysis of 11-methyloctadecanoic acid has been successfully performed using this FAME derivatization method. wjbphs.com

While FAMEs are the workhorse for fatty acid analysis, other derivatization reagents can be employed to enhance detection sensitivity or to provide more detailed structural information, such as the precise location of methyl branches or double bonds.

Other important derivatization agents include:

Pentafluorobenzyl Bromide (PFBBr): This reagent converts fatty acids into PFB esters, which are highly electronegative. This property makes them ideal for highly sensitive detection by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.govnih.gov

Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a silylating agent that converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. Silylation is a rapid and effective method for creating volatile derivatives. oup.com The reaction can even be performed "on-line" in the hot GC injection port, simplifying sample preparation. oup.com

Chloroformates (e.g., Propyl or Benzyl Chloroformate): These reagents react with fatty acids in an aqueous system to form esters. This method is advantageous due to its speed and compatibility with biological samples that may contain water. bevital.no

The choice of derivatization technique depends on the analytical objective, the required sensitivity, the nature of the sample matrix, and the available instrumentation. For routine quantification and identification of this compound, FAME derivatization followed by GC-MS analysis remains the most common and reliable method.

Table 2: Derivatization Reagents for Fatty Acid Analysis

| Derivatization Reagent | Derivative Formed | Typical Application | Advantages | Disadvantages |

| Boron Trifluoride (BF₃) in Methanol | Fatty Acid Methyl Ester (FAME) cambridge.org | GC-FID, GC-MS | Well-established, effective for free fatty acids and transesterification cambridge.org | Highly toxic and moisture-sensitive reagent cambridge.org |

| Methanolic HCl/H₂SO₄ | Fatty Acid Methyl Ester (FAME) wjbphs.com | GC-FID, GC-MS | Less toxic than BF₃, effective wjbphs.com | Slower reaction times, may require heating |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester nih.govnih.gov | GC-ECD, GC-NCI-MS | Extremely high sensitivity for trace analysis nih.gov | Time-consuming derivatization, potential for evaporation of volatile derivatives bevital.no |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester oup.com | GC-MS | Rapid reaction, can be done online in GC injector, effective for branched acids oup.com | Must be performed under anhydrous conditions, derivatives can be moisture-sensitive bevital.no |

| Propyl/Benzyl Chloroformate | Propyl/Benzyl Ester bevital.no | GC-MS | Fast reaction, compatible with aqueous samples bevital.no | May be less common than FAMEs for fatty acid profiling |

| N-(2-aminoethyl)-4-iodobenzamide (NIBA) | NIBA amide | LC-MS/MS qut.edu.au | Provides diagnostic ions for structural elucidation (e.g., double bond location) via mass spectrometry qut.edu.au | Primarily for LC-MS, not GC; more specialized application |

Analytical Methodologies for Structural Elucidation and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of fatty acids. Gas chromatography and high-performance liquid chromatography are indispensable tools, often used in conjunction to achieve comprehensive separation and identification of complex fatty acid mixtures.

Gas Chromatography (GC) Coupled with Detection Systems

Gas chromatography is the most prevalent technique for the analysis of FAMEs. The sample is vaporized and separated as it travels through a capillary column, with different compounds eluting at characteristic retention times. The choice of detector and column is paramount for achieving the desired analytical goal, whether it be quantification or structural identification. For fatty acid analysis, samples are typically derivatized into FAMEs to increase their volatility and prevent peak tailing. zefsci.com

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty acid methyl esters. internationaloliveoil.orgjppres.com The FID detector produces a signal proportional to the mass of carbon atoms entering the flame, making it highly sensitive for organic compounds like FAMEs.

For accurate quantification, an internal standard, such as a fatty acid not naturally present in the sample (e.g., nonadecanoic acid or lauric acid), is added in a known concentration. jppres.com By comparing the peak area of the analyte (methyl 11-octadecenoate) to the peak area of the internal standard, its concentration in the original sample can be precisely calculated. jppres.com The method's reliability depends on achieving good separation of all target components and validating for linearity, precision, and accuracy. jppres.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification of FAMEs. nih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries, such as the NIST database, for compound identification. nih.govnih.gov

However, for FAMEs, standard electron ionization mass spectra are often insufficient for definitively determining the position of double bonds or methyl branches. researchgate.netump.edu.my This is because the ionization process can cause the double bonds to migrate along the fatty acid chain, leading to similar mass spectra for different positional isomers. ump.edu.my Therefore, structural confirmation of methyl 11-octadecenoate often requires comparison of its retention time and mass spectrum with that of a certified reference standard. In some cases, specific derivatization techniques, such as the formation of dimethyl disulfide (DMDS) adducts, are employed to "fix" the double bond position, yielding fragments that are indicative of its location. ump.edu.my

The separation of structurally similar fatty acid isomers is highly dependent on the choice of the GC capillary column. High-resolution gas chromatography, utilizing long and highly polar capillary columns, is essential for resolving positional and geometric FAME isomers. nih.govaocs.org Columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane, are the industry standard.

CP-Sil 88 : This is a highly polar cyanopropyl-substituted phase renowned for its excellent selectivity in separating positional and geometric isomers, particularly cis/trans FAMEs. aocs.orgelementlabsolutions.com Columns are often 100 meters or longer to achieve the necessary resolution. nih.govgoogleapis.com

Innowax / FAMEWAX : These polyethylene glycol (PEG) or "WAX" type columns are also highly polar and widely used for FAME analysis. zefsci.comrestek.com They separate FAMEs based on both carbon chain length and degree of unsaturation. googleapis.com FAMEWAX columns are specifically tested to ensure the resolution of key omega-3 and omega-6 fatty acids. restek.comrestek.com

The table below summarizes the characteristics of commonly used polar capillary columns for fatty acid isomer analysis.

| Column Name | Stationary Phase Type | Key Characteristics | Primary Application |

|---|---|---|---|

| CP-Sil 88 | Cyanopropylsiloxane | Extremely high polarity; excellent selectivity for positional and geometric isomers. aocs.orgelementlabsolutions.com | Detailed separation of cis and trans fatty acid isomers. nih.govgoogleapis.com |

| Innowax (e.g., HP-INNOWax) | Polyethylene Glycol (PEG) | High polarity; good thermal stability and inertness for analyzing active compounds. zefsci.comgcms.cz | General purpose FAME analysis, including isomers. zefsci.com |

| FAMEWAX | Polyethylene Glycol (PEG) | Specifically tested for FAME separations; resolves omega-3 and omega-6 isomers efficiently. restek.comrestek.com | Analysis of FAMEs in food, marine oils, and nutritional products. restek.com |

Distinguishing methyl 11-octadecenoate from its isomers, such as methyl oleate (B1233923) (cis-9-octadecenoate) and methyl elaidate (B1234055) (trans-9-octadecenoate), is a significant analytical challenge that relies heavily on high-performance capillary GC.

The use of highly polar 100-meter cyanopropylsiloxane columns (like CP-Sil 88 or SP-2560) is considered mandatory for achieving baseline separation of a wide range of cis and trans isomers of octadecenoic acid. nih.govgoogleapis.com These columns can effectively resolve cis-11-octadecenoate from cis-9 and trans-11 isomers. nih.gov The elution order of FAME isomers is dependent on the polarity of the column's stationary phase. On polar phases, saturated FAMEs generally elute before their unsaturated counterparts of the same chain length, and trans isomers typically elute before cis isomers. However, the elution order can be sensitive to the specific column and the GC oven's temperature program. aocs.org For instance, it is possible to alter the elution order of certain fatty acids by modifying the temperature gradient. aocs.org

Utilization of High-Resolution GC with Polar Capillary Columns (e.g., Innowax, FAMEWAX 100 M, CP-Sil 88) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) for Pre-fractionation and Analysis

While GC is the primary tool for detailed FAME analysis, High-Performance Liquid Chromatography (HPLC) serves a crucial role, particularly as a pre-fractionation technique to simplify complex lipid mixtures before GC analysis. nih.govaocs.org

Argentation, or silver-ion, HPLC is a powerful method for separating FAMEs based on the number, geometry (cis/trans), and position of their double bonds. nih.govaocs.org The stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of the unsaturated fatty acids. The strength of this interaction varies, allowing for the separation of isomers that would otherwise co-elute. nih.gov For example, silver-ion chromatography can be used to separate a complex mixture of octadecenoic acid isomers into distinct cis and trans fractions. nih.gov These fractions can then be collected and analyzed individually by GC, which greatly simplifies the chromatograms and improves the accuracy of identification and quantification. nih.gov

Reversed-phase HPLC (RP-HPLC) is another mode used for fractionation. In RP-HPLC, separation is based on the hydrophobicity of the molecules, effectively separating fatty acids by their chain length and degree of unsaturation. nih.govgerli.com This technique can help remove interfering compounds and isolate specific groups of fatty acids prior to more detailed analysis.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural identification of 11-methyloctadecanoic acid after its isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For branched-chain fatty acids, NMR can confirm the presence and position of the methyl group. aocs.org

In the ¹H NMR spectrum of a methyl-branched fatty acid, the protons of the branching methyl group typically appear as a doublet, distinguishing them from the terminal methyl group which appears as a triplet. aocs.org The methine proton at the branch point (the hydrogen attached to the same carbon as the methyl group) would present a characteristic multiplet. aocs.org

Table 1: Representative NMR Data for Methyl-Branched Fatty Acid Esters This table presents typical chemical shift ranges based on data for related branched-chain fatty acids. Actual values for 11-methyloctadecanoic acid may vary.

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | Triplet | ~0.88 | Terminal -CH₃ |

| ¹H NMR | Doublet | ~0.85 - 0.89 | Branch -CH₃ |

| ¹H NMR | Multiplet | ~1.25 | Chain -(CH₂)n- |

| ¹H NMR | Multiplet | ~1.55 | -CH- at branch point |

| ¹H NMR | Triplet | ~2.30 | -CH₂- adjacent to C=O |

| ¹³C NMR | ~14.1 | Terminal -CH₃ | |

| ¹³C NMR | ~19.0 - 20.0 | Branch -CH₃ | |

| ¹³C NMR | ~22.0 - 37.0 | Chain -(CH₂)n- and -CH- | |

| ¹³C NMR | ~174.0 | Carboxyl C=O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 11-methyloctadecanoic acid, the IR spectrum would show characteristic absorption bands for the carboxylic acid group and the long hydrocarbon chain. escientificpublishers.com

The most prominent features would be a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a sharp, strong absorption around 1710 cm⁻¹ corresponding to the C=O (carbonyl) stretching. escientificpublishers.com The presence of the long alkyl chain would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. escientificpublishers.comunl.edu

Table 2: Characteristic IR Absorption Frequencies for 11-Methyloctadecanoic Acid This table is based on general values for long-chain carboxylic acids.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2850-2960 | C-H Stretch | Alkyl Chain |

| ~1710 (strong) | C=O Stretch | Carboxylic Acid |

| ~1465 | C-H Bend | -CH₂- |

| ~1375 | C-H Bend | -CH₃ |

| ~940 (broad) | O-H Bend | Carboxylic Acid Dimer |

Mass Spectrometry (MS) Spectral Data Analysis and Library Matching (e.g., NIST database)

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for identifying fatty acids. researchgate.net The fatty acids are typically converted to their more volatile methyl esters (FAMEs) before analysis. frontiersin.org The resulting mass spectrum provides the molecular weight of the FAME and a characteristic fragmentation pattern that can be used for identification. researchgate.net

For 11-methyloctadecanoic acid methyl ester, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 312, corresponding to its molecular weight. The fragmentation pattern is key to determining the branch position. Cleavage at the carbon-carbon bond adjacent to the methyl branch is a characteristic fragmentation pathway for branched-chain fatty acids.

The experimental mass spectrum is compared against spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). frontiersin.orgresearchgate.net A high-quality match between the acquired spectrum and a library spectrum provides a high degree of confidence in the compound's identification. scribd.com For instance, the NIST WebBook contains mass spectral data for various isomers of octadecenoic acid methyl ester, which serve as valuable references. nist.govnist.gov

Sample Preparation and Extraction Protocols

The accurate analysis of 11-methyloctadecanoic acid from its natural sources depends heavily on the efficiency and selectivity of the extraction method used to isolate it from complex biological materials.

Advanced Lipid Extraction from Complex Biological Matrices (e.g., Accelerated Solvent Extraction (ASE))

Traditional lipid extraction methods like Soxhlet are often time-consuming and require large volumes of organic solvents. Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, offers a more efficient alternative. researchgate.net ASE uses conventional solvents at elevated temperatures and pressures, which significantly reduces extraction times and solvent consumption. thermofisher.com

The principle behind ASE is that elevated temperatures increase the kinetics of the extraction process, while high pressure keeps the solvent in a liquid state above its boiling point, allowing for efficient penetration into the sample matrix. An entire extraction can often be completed in less than 15-20 minutes using only a few milliliters of solvent. thermofisher.com

For lipid extraction from biological samples, a sequence of solvents with increasing polarity can be used to fractionate different lipid classes. For example, a nonpolar solvent like hexane (B92381) might be used to extract neutral lipids, followed by a more polar mixture like chloroform/methanol (B129727) to extract polar lipids. ASE has been successfully applied to extract lipids from various matrices, including food, fish tissue, and bacterial cells. researchgate.netthermofisher.comresearchgate.net The selection of solvents and extraction conditions (temperature, pressure, static time) can be optimized to maximize the recovery of branched-chain fatty acids like 11-methyloctadecanoic acid. researchgate.netcentrumdp.sk

Optimized Transesterification and Derivatization Procedures for GC Analysis

To render 11-methyl-octadecanoic acid suitable for GC analysis, it must be converted into a volatile form, typically a fatty acid methyl ester (FAME). This chemical modification, known as derivatization, is crucial for reducing the polarity of the fatty acid and improving its chromatographic separation. wiley.com The most common derivatization methods involve the transesterification of acylglycerols and the esterification of free fatty acids into FAMEs, a process also referred to as methylation. wiley.com

Several reagents are widely used for this purpose, each with specific advantages and reaction conditions:

Acid-Catalyzed Esterification : Reagents such as boron trifluoride (BF3) in methanol, hydrochloric acid (HCl) in methanol, and sulfuric acid (H2SO4) in methanol are frequently employed. wiley.com

Boron Trifluoride (BF3)-Methanol : The BF3 method is noted for its short reaction time and moderate reaction temperatures, which helps prevent the degradation of unsaturated fatty acids. wiley.com It is considered highly effective for the complete methyl esterification of free fatty acids. wiley.com A common procedure involves heating the lipid sample with 10% BF3 in methanol at 37°C for 20 minutes. nih.gov

Hydrochloric Acid (HCl)-Methanol : A convenient method utilizes commercially available concentrated HCl. nih.govresearchgate.net An 8% (w/v) solution of HCl in a methanol/water mixture (85:15, v/v) can be used as the acid catalyst. researchgate.net For lipid samples containing sterol esters, reaction conditions of 1.2% HCl at 45°C for 16 hours are recommended for good yields. nih.gov For other lipids, conditions like 0.6% HCl at 45°C for 14 hours or 1.2% HCl at 45°C for 8 hours are effective. nih.gov

Base-Catalyzed Methanolysis : This method, using catalysts like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol, proceeds much more rapidly and under milder temperature conditions than acid-catalyzed reactions. nih.gov For glycerolipids, the reaction can be completed in as little as two minutes at room temperature. chula.ac.th A typical procedure involves using a solution of KOH in methanol to achieve transesterification. scispace.com

The choice of derivatization reagent and conditions depends on the lipid composition of the sample. For instance, sterol esters are generally more resistant to transesterification than triacylglycerols or phospholipids (B1166683). nih.gov Therefore, more stringent conditions may be necessary for samples rich in sterol esters to ensure complete conversion to FAMEs. nih.gov

Application of Internal Standards for Accurate Quantification (e.g., C23:0 methyl ester)

For accurate quantification in GC analysis, an internal standard (IS) is indispensable. The IS is a known amount of a compound added to the sample before processing. It helps to correct for variations in sample injection volume and potential loss of analyte during the extraction and derivatization steps. nih.gov

A suitable internal standard should be a compound that is not naturally present in the sample and has similar chemical properties to the analyte, allowing it to be extracted and derivatized with similar efficiency. For the analysis of fatty acids like this compound, odd-chain fatty acids are commonly used as internal standards.

The AOAC 996.06 method, which is widely adopted for fatty acid analysis, employs tricosanoic acid methyl ester (C23:0 methyl ester) for quantification. Other fatty acids used as internal standards in various analyses include pentadecanoic acid (C15:0) and heneicosanoic acid (C21:0). avantiresearch.comukm.my In some applications, deuterated internal standards, which are isotope-labeled versions of the analytes, are used to provide high quantitation accuracy. nih.govlipidmaps.org The internal standard is added at the beginning of the sample preparation process, and the ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte from a calibration curve. lipidmaps.orgdiva-portal.org

Validation and Performance Metrics of Analytical Methods

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. sciepub.commdpi.com For the quantification of this compound, this involves assessing several key performance characteristics to ensure the data generated is accurate, reliable, and reproducible. jppres.comnih.gov

Evaluation of Linearity, Recovery, and Limits of Quantification (LOQ)

Linearity : Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. nih.gov It is typically evaluated by creating a calibration curve from a series of standards at different concentrations and calculating the coefficient of determination (R²). jppres.comugm.ac.id An R² value close to 1.0 (commonly >0.99) indicates excellent linearity. nih.govscielo.br

Recovery : Recovery experiments are performed to assess the accuracy of a method by measuring the amount of analyte extracted from a sample matrix. mdpi.com This is often done by analyzing a sample, spiking it with a known amount of the analyte standard, and then re-analyzing it. jppres.com The percentage of the added standard that is detected represents the recovery. Good recovery values, often in the range of 80-115%, indicate that the extraction and derivatization procedures are efficient and that the sample matrix does not significantly interfere with the analysis. nih.govmdpi.com

Limits of Quantification (LOQ) and Detection (LOD) : The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov These are often calculated based on the signal-to-noise ratio (S/N), where the LOD is typically defined as an S/N of 3 and the LOQ as an S/N of 10. mdpi.com The LOQ is a critical parameter for determining trace amounts of fatty acids. jppres.com

The table below summarizes typical validation parameters from various GC-based fatty acid analysis methods.

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govscielo.br |

| Recovery (%) | 81.9% – 101% | mdpi.com |

| LOD (mg/L) | 0.04 – 0.51 | mdpi.com |

| LOQ (mg/L) | 0.13 – 1.70 | mdpi.com |

Assessment of Reproducibility and Precision

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (%RSD). Reproducibility refers to the ability of the method to produce consistent results over time and between different laboratories. nih.gov

Repeatability (Intra-day Precision) : This assesses the precision of the method over a short period by analyzing multiple replicates of a sample on the same day, with the same instrument and by the same operator. mdpi.com

Intermediate Precision (Inter-day Reproducibility) : This evaluates the method's reproducibility by analyzing replicates of a sample on different days, which may also involve different analysts or equipment. mdpi.com

Low %RSD values indicate high precision and reproducibility. For many applications, an RSD of less than 2% for repeatability and less than 5% for intermediate precision is considered acceptable. jppres.com A collaborative study on fatty acid analysis in Iberian pig fat reported relative standard deviations for repeatability ranging from 0.29% to 0.69% and for reproducibility from 1.78% to 3.54%, demonstrating adequate precision for the method. nih.gov

The table below presents typical precision values from GC-based fatty acid analysis methods.

| Parameter | Typical Value (%RSD) | Reference |

|---|---|---|

| Repeatability (Intra-day) | 0.4% – 4.9% | mdpi.com |

| Intermediate Precision (Inter-day) | 0.5% – 8.5% | mdpi.com |

| Reproducibility (Inter-laboratory) | 1.78% – 3.54% | nih.gov |

Biological Roles and Research Implications

Antimicrobial Activities

11-Methyl-octadecanoic acid and its derivatives have shown inhibitory effects against a range of pathogenic microbes, including both bacteria and fungi.

Research has demonstrated the efficacy of this compound, often in the form of its methyl ester, against several human bacterial pathogens. An ethyl acetate (B1210297) extract from the seeds of Acacia nilotica, containing 11-Octadecenoic acid, methyl ester, exhibited significant activity against diarrheal pathogens, with zones of inhibition ranging from 27-32 mm. escientificpublishers.com Similarly, an ethyl acetate extract from the thermophilic fungus Aspergillus fumigatus 269, which contains 11-octadecenoic acid, methyl ester, showed good antimicrobial activity. smujo.id

The oil extracted from Lepidium sativum (garden cress) seeds, which contains 15.5% 11-octadecenoic acid, has also been tested for its antibacterial properties. nih.gov The oil displayed a broad-spectrum action against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) for most tested pathogens was 47.5 mg/ml, while the minimum bactericidal concentration (MBC) was 100 mg/ml. nih.gov

Table 1: Antibacterial Activity of Extracts/Oils Containing this compound/Ester

| Bacterial Pathogen | Source of Compound | Observed Effect | Citation |

|---|---|---|---|

| Salmonella typhi | Acacia nilotica seed extract | Zone of inhibition: 27-32 mm | escientificpublishers.com |

| Escherichia coli | Acacia nilotica seed extract | Zone of inhibition: 27-32 mm | escientificpublishers.com |

| Aspergillus fumigatus extract | Zone of inhibition: 13 mm | smujo.id | |

| Lepidium sativum seed oil | MIC: 47.5 mg/ml | nih.gov | |

| Streptococcus faecalis | Acacia nilotica seed extract | Zone of inhibition: 27-32 mm | escientificpublishers.com |

| Staphylococcus aureus | Acacia nilotica seed extract | Zone of inhibition: 27-32 mm | escientificpublishers.com |

| Aspergillus fumigatus extract | Zone of inhibition: 17 mm | smujo.id | |

| Lepidium sativum seed oil | MIC: 47.5 mg/ml | nih.gov | |

| Pseudomonas aeruginosa | Lepidium sativum seed oil | MIC: 47.5 mg/ml | nih.gov |

| Bacillus subtilis | Lepidium sativum seed oil | MIC: 47.5 mg/ml | nih.gov |

| Salmonella enterica | Lepidium sativum seed oil | MIC: 90 mg/ml | nih.gov |

In addition to its antibacterial effects, this compound has demonstrated activity against pathogenic fungi. The ethyl acetate extract of Aspergillus fumigatus 269, containing 11-octadecenoic acid, methyl ester, produced a 13 mm zone of inhibition against Candida albicans. smujo.id Furthermore, seed oil from Lepidium sativum, a source of 11-octadecenoic acid, was also effective against Candida albicans with a minimum inhibitory concentration (MIC) of 47.5 mg/ml and a minimum fungicidal concentration (MFC) of 100 mg/ml. nih.gov An extract from Acacia nilotica containing the compound also showed activity against Candida krusei. escientificpublishers.com

Table 2: Antifungal Activity of Extracts/Oils Containing this compound/Ester

| Fungal Species | Source of Compound | Observed Effect | Citation |

|---|---|---|---|

| Candida albicans | Aspergillus fumigatus extract | Zone of inhibition: 13 mm | smujo.id |

| Lepidium sativum seed oil | MIC: 47.5 mg/ml | nih.gov | |

| Candida krusei | Acacia nilotica seed extract | Zone of inhibition: 27-32 mm | escientificpublishers.com |

The precise mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated for this specific compound. However, research on fatty acids in general provides insight into likely modes of action. A primary proposed mechanism is the disruption of the microbial cell membrane. nih.gov Fatty acids can integrate into the lipid bilayer of cell membranes, leading to increased permeability and loss of cellular integrity. jmaterenvironsci.com This disruption can interfere with essential processes such as nutrient uptake and cellular respiration.

Other proposed mechanisms include the inhibition of cellular enzymes and the generation of reactive oxygen species, which can cause damage to cellular components. nih.gov Fatty acids may also alter the pH homeostasis of the cell and interfere with efflux pump systems that microbes use to expel antimicrobial agents. jmaterenvironsci.com

Antifungal Properties Against Fungal Species

Antiprotozoal Activities

Research into structurally similar methyl-branched fatty acids suggests a potential role for this compound as an antiprotozoal agent.

While direct studies on this compound are limited, related marine fatty acids have shown activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, (Z)-16-methyl-11-heptadecenoic acid was found to be cytotoxic to L. donovani with a half-maximal inhibitory concentration (IC₅₀) of 165.5 ± 23.4 µM. nih.gov Similarly, (Z)-17-methyl-13-octadecenoic acid displayed antiprotozoal activity against L. donovani with a half-maximal effective concentration (EC₅₀) of 19.8 µg/ml. nih.gov These findings suggest that iso methyl-branched fatty acids represent a class of compounds with potential antileishmanial properties. nih.govnih.gov

A key target for the antiprotozoal action of these fatty acids appears to be the parasite's DNA topoisomerase IB (LdTopIB), an essential enzyme for DNA replication and repair. nih.govnih.gov The leishmanial enzyme differs significantly from its human counterpart, making it an attractive drug target. nih.govnih.gov

Studies on related compounds support this hypothesis. (Z)-16-methyl-11-heptadecenoic acid was shown to inhibit LdTopIB with an IC₅₀ of 62.3 ± 0.7 µM, suggesting its toxicity towards L. donovani could be due to the inhibition of this enzyme. nih.gov Likewise, (Z)-17-methyl-13-octadecenoic acid was found to completely inhibit LdTopIB at concentrations of 50 µM. nih.gov This line of research indicates that monounsaturated iso methyl-branched fatty acids may act as effective inhibitors of the leishmanial DNA topoisomerase IB. nih.govresearchgate.net

Activity Against Protozoan Parasites (e.g., Leishmania donovani)

Antioxidant Properties and Modulation of Oxidative Stress in Biological Models

While direct, extensive research on the antioxidant properties of 11-Methyloctadecanoic acid is not widely documented, its role as a fatty acid suggests potential involvement in cellular defense against oxidative stress. Fatty acids, as integral components of cellular structures and signaling molecules, can influence the oxidative balance within biological systems. Some studies on plant extracts containing 11-Octadecenoic acid methyl ester, a related compound, have shown significant antioxidant and free radical-scavenging activities. wiley.comresearchgate.net For instance, a methanolic extract containing this compound demonstrated notable free radical scavenging in a DPPH assay. researchgate.net

In various biological models, fatty acids and their derivatives have been shown to modulate inflammatory pathways and protect cells from oxidative damage. mdpi.com The general antioxidant capacity of fatty acids is crucial for mitigating the cellular damage associated with chronic diseases. Although specific studies isolating the effects of 11-Methyloctadecanoic acid are limited, the broader class of fatty acids it belongs to is recognized for its potential to counteract oxidative stress. nih.gov

Ecological Significance and Inter-species Interactions

Roles in Marine Ecosystems (e.g., sponge-bacteria symbiosis, chemotaxonomic markers for toxicity)

11-Methyloctadecanoic acid, a type of branched-chain fatty acid (BCFA), plays a significant role in marine ecosystems, particularly within sponge-bacteria symbioses. ifremer.fr Marine sponges host a vast diversity of microorganisms, which can constitute up to 60% of the sponge's biomass. mdpi.combiomedres.us These symbiotic bacteria are believed to be the true producers of many of the unusual fatty acids found in sponges, including BCFAs. ifremer.frresearchgate.net The presence of specific BCFAs like 11-methyloctadecanoic acid in a sponge's lipid profile can serve as a chemotaxonomic marker, indicating a close association with particular bacterial communities. ifremer.frresearchgate.net

The fatty acid composition of marine sponges, including the presence of 11-methyloctadecanoic acid, is so distinct that it can be used to differentiate between sponge species and even populations from different geographical locations with varying ecological conditions. ifremer.fracs.org For example, significant differences in the profiles of bacterial fatty acids in the sponge Hymeniacidon sanguinea from the Canary Islands versus the Black Sea suggest that the symbiotic bacterial communities differ between the two locations. ifremer.fr

Furthermore, some fatty acids produced within these sponge-bacteria associations exhibit biological activities that can influence the surrounding ecosystem. nih.govnih.gov While not directly attributed to 11-methyloctadecanoic acid, other fatty acids from sponges have shown activities like inhibiting the formation of biofilms by pathogenic bacteria, which is a crucial aspect of inter-species interactions and defense. nih.govoup.com The unique fatty acid profiles can also be indicative of the potential toxicity of certain microalgae, making them useful as chemotaxonomic markers in environmental monitoring. scispace.com

Contribution to Microbial Community Dynamics

Branched-chain fatty acids (BCFAs), including 11-methyloctadecanoic acid, are integral to the structure and function of microbial communities. These fatty acids are primarily synthesized by bacteria and are incorporated into their cell membranes, influencing membrane fluidity and other properties. usda.gov The production and exchange of BCFAs can shape the dynamics of microbial populations.

The degradation of long-chain fatty acids, a process carried out by specific bacterial consortia, is a key step in the carbon cycle in anaerobic environments. asm.org While some bacteria specialize in degrading straight-chain fatty acids, the metabolism of BCFAs can be more complex, potentially influencing which microbial groups thrive. asm.org The presence of 11-methyloctadecanoic acid and other BCFAs in an environment can thus reflect the metabolic activities of the local microbial communities and contribute to the selection pressures that shape their composition and interactions. nih.govmdpi.com

Correlations with Broader Biological Processes (excluding human physiological studies)

Influence on Plant Physiological Processes (e.g., seed germination)

11-Methyloctadecanoic acid has been identified as a component of plant root exudates, which are crucial for mediating interactions between plants and soil microbes. nih.gov Plants release a significant portion of their photosynthetically fixed carbon through their roots in the form of exudates, which include sugars, amino acids, and fatty acids. nih.govmountainscholar.org These compounds serve as signals and nutrient sources for rhizosphere microorganisms, thereby shaping the microbial community in the immediate vicinity of the root. researchgate.net

A study on the ectomycorrhizal symbiosis in oak trees detected 11-methyloctadecanoic acid among the root metabolites that decreased upon the formation of the symbiotic relationship. nih.gov This suggests a potential role for this fatty acid in the initial communication or establishment phase between the plant and its fungal partner.

Furthermore, fatty acids and their derivatives are known to be involved in various aspects of plant development and stress response. scirp.orgnih.gov For example, the octadecanoid pathway, which involves the oxidation of linolenic acid, leads to the synthesis of jasmonates, plant hormones that regulate processes like seed germination and defense against stress. scirp.orgnih.gov While the direct role of 11-methyloctadecanoic acid in seed germination is not explicitly detailed, its presence in seeds and its relation to the broader family of fatty acids suggest a potential influence on these fundamental plant processes. updatepublishing.com

Future Directions and Emerging Research Avenues

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

A primary research frontier is the complete elucidation of the biosynthetic pathway of 11-methyl-octadecanoic acid. While the general mechanism for methyl-branched fatty acid synthesis is understood to involve the incorporation of methylmalonyl-CoA instead of malonyl-CoA by a promiscuous fatty acid synthase (FASN), the specific enzymes and regulatory networks governing the formation of an 11-methyl branch remain to be fully characterized. portlandpress.comnih.gov Future research will likely focus on identifying and characterizing the specific fatty acid synthase and any associated methyltransferases responsible for the precise placement of the methyl group at the C-11 position.

In bacteria, the regulation of fatty acid metabolism is intricately controlled by transcription factors such as FadR and FapR. researchgate.netfrontiersin.org FadR, for instance, is a dual-functional regulator in Escherichia coli that controls both the degradation and biosynthesis of fatty acids. asm.org FapR, predominantly found in Gram-positive bacteria, acts as a repressor of fatty acid synthesis, with its activity modulated by the concentration of malonyl-CoA. frontiersin.orgembopress.org Investigating whether analogous or novel regulatory systems govern the production of this compound in its natural producers is a critical next step. This could involve transcriptomic and proteomic studies of organisms known to produce this compound to identify candidate genes and proteins involved in its synthesis and regulation.

Table 1: Key Regulatory Proteins in Bacterial Fatty Acid Metabolism

| Regulator | Organism(s) | Function | Effector Molecule |

| FadR | Escherichia coli | Represses fatty acid degradation; Activates unsaturated fatty acid biosynthesis | Long-chain acyl-CoAs |

| FapR | Bacillus subtilis and other Gram-positives | Represses fatty acid and phospholipid synthesis | Malonyl-CoA |

This table summarizes key transcriptional regulators in well-studied bacterial models, which may provide a framework for understanding the regulation of this compound biosynthesis.

Exploration of Advanced Enzymatic Catalysis for Tailored Synthesis and Derivative Production

The unique structure of this compound makes it a valuable target for enzymatic catalysis to produce novel derivatives with tailored properties. Lipases, a versatile class of enzymes, are widely used for the modification of lipids and can be employed for the synthesis of esters of this compound. nih.govocl-journal.org These enzymatic reactions, which can include esterification and transesterification, offer high selectivity and are conducted under mild conditions, which is advantageous for producing high-purity compounds for applications in cosmetics or as specialty lubricants. nottingham.ac.uk

Furthermore, enzymes such as cytochrome P450 monooxygenases present an exciting avenue for the functionalization of the fatty acid chain. wikipedia.orgresearchgate.net These enzymes can catalyze hydroxylation at various positions on the fatty acid backbone, potentially at the methyl branch itself or at other carbons. nih.govresearchgate.net This could lead to the production of novel hydroxylated derivatives with altered polarity and functionality. Protein engineering of these P450 enzymes could further refine their regioselectivity, allowing for the targeted production of specific isomers. ingentaconnect.com Chemoenzymatic approaches, which combine chemical and enzymatic steps, could also be employed to create a diverse range of derivatives, such as lactones or dicarboxylic acids, from an this compound precursor. nih.govresearchgate.net

Table 2: Potential Enzymatic Modifications of this compound

| Enzyme Class | Reaction Type | Potential Product |

| Lipases | Esterification/Transesterification | 11-methyl-octadecanoate esters |

| Cytochrome P450 Monooxygenases | Hydroxylation | Hydroxy-11-methyl-octadecanoic acids |

| Lipoxygenases | Dioxygenation | Hydroperoxy-11-methyl-octadecanoic acids |

| Hydratases | Hydration | Hydroxy-11-methyl-octadecanoic acids |

This table outlines potential enzymatic reactions that could be explored to create novel derivatives of this compound.

Development of Innovative Analytical Techniques for Comprehensive Isomer Discrimination

A significant challenge in the study of methyl-branched fatty acids is the analytical difficulty in distinguishing between various positional isomers. The development of more sophisticated analytical techniques is therefore crucial. Gas chromatography-mass spectrometry (GC-MS) is a standard method, but often requires derivatization to pinpoint the branch position. rsc.org

Future advancements will likely focus on refining mass spectrometry techniques. Methods such as radical-driven dissociation (RDD) of derivatized fatty acids have shown promise in providing detailed structural information, including the location of methyl branches. uow.edu.au Another emerging technique is electron activated dissociation (EAD), which can generate information-rich MS/MS spectra that allow for the clear assignment of double bond and branch positions without extensive derivatization. sciex.com The application of multi-stage mass spectrometry (MSn) can also help in differentiating isomers based on their fragmentation patterns. nih.gov

In addition to mass spectrometry, the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy will be invaluable for the unambiguous structural elucidation of this compound and its derivatives. While less sensitive than MS, NMR provides definitive information on the connectivity of atoms within a molecule. The combination of these advanced analytical methods will be essential for creating a comprehensive understanding of the isomeric landscape of methyl-branched fatty acids in biological and synthetic samples. rsc.orgsciex.com

Investigation of Broader Ecological Roles and Inter-species Communication

The presence of methyl-branched fatty acids in various organisms, from bacteria to plants and animals, suggests they play important ecological roles. In bacteria, branched-chain fatty acids are known to influence the fluidity and permeability of cell membranes, which is critical for survival in diverse environments. nih.gov Further research is needed to determine if this compound serves a similar function in the organisms that produce it.

In the context of inter-species communication, lipids and fatty acids are known to act as signaling molecules. nih.gov In plant-microbe interactions, fatty acids and their derivatives can act as defense compounds or signaling molecules that mediate either pathogenic or symbiotic relationships. nih.govcreative-proteomics.commdpi.com It is plausible that this compound or its derivatives could function as semiochemicals, influencing the behavior of other organisms. For instance, certain branched-chain fatty acids are components of insect pheromones or the scent gland secretions of animals, playing a role in communication. researchgate.net Future ecological studies should aim to identify the natural sources of this compound and investigate its potential role in mediating interactions within its ecosystem.

Applications in Synthetic Biology and Metabolic Engineering for Sustainable Production Platforms